5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole
Description
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloropyridine moiety and a dimethylphenyl group attached to an oxadiazole ring
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-5-6-11(10(2)8-9)14-18-15(20-19-14)12-4-3-7-17-13(12)16/h3-8H,1-2H3 |
InChI Key |
DUTFSMCJBZRPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(2-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that features an oxadiazole ring structure, which has been associated with various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClN4O
- Molecular Weight : 262.71 g/mol
The unique structural features of this compound include a chloropyridine moiety and a dimethylphenyl group, which contribute to its potential pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity. Specifically, studies have shown that 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole demonstrates effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein metabolism.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For instance:
- Cell Lines Tested : The compound has shown efficacy against several cancer cell lines, including SNB-19 and NCI-H460.
- Inhibition Rates : At a concentration of 10 µM, notable growth inhibition was observed, with percentage growth inhibition (PGI) values reaching as high as 65.12% for certain cell lines .
The biological activity of 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole can be attributed to its interaction with specific biological targets:
- Tubulin Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of tubulin, disrupting microtubule dynamics essential for cell division.
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To highlight the uniqueness and potential advantages of 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole over structurally similar compounds, the following table summarizes key comparisons:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-(2-Chloropyridin-4-yl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | Similar pyridine and phenyl groups | Anticancer properties |
| 5-(6-Chloropyridin-3-yl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | Different chlorine position | Antimicrobial activity |
| 5-(2-Chlorophenyl)-3-(p-tolyl)-1,2,4-oxadiazole | Lacks pyridine moiety | Potential anti-inflammatory effects |
The distinct combination of substituents in 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole may enhance its biological efficacy while potentially reducing toxicity compared to its analogs.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer properties against various human cancer cell lines.
- Findings : Significant inhibition rates were observed across multiple cell lines with IC50 values indicating potent activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a broad spectrum of antimicrobial activity with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
